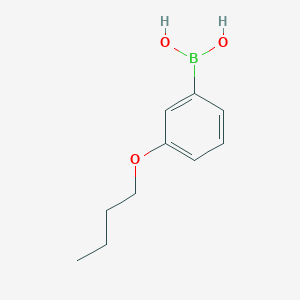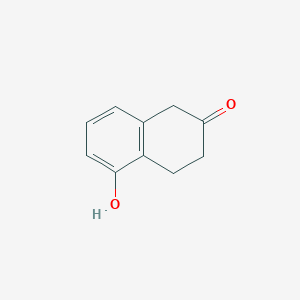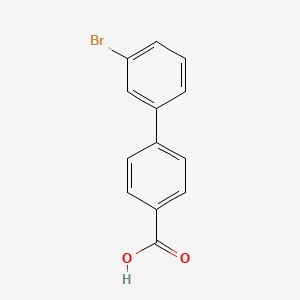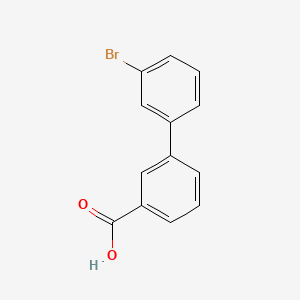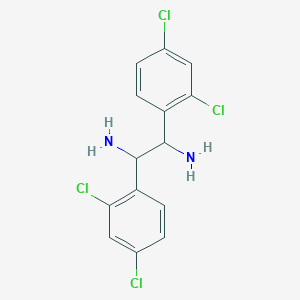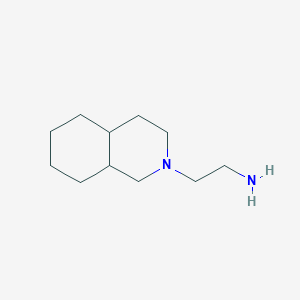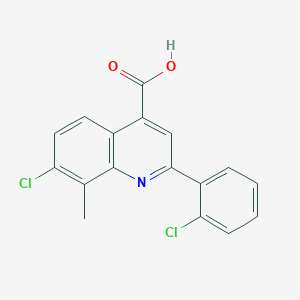
7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid is a chemical that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be used to infer properties and synthesis pathways for the compound .
Synthesis Analysis
The synthesis of related quinoline compounds involves cyclization reactions. For instance, β-(2-Carboxy-5-chlorophenylamino)propionic acid cyclizes in acetic anhydride to form a chloro-substituted benzoic acid derivative, which can further undergo conversion into its lactone form . Although this does not describe the exact synthesis of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid, it suggests that similar cyclization methods could be employed, possibly involving different starting materials to introduce the 8-methyl group and the specific chloro substituents at the appropriate positions on the quinoline ring.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The papers provided do not directly analyze the molecular structure of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid, but they do mention the use of IR, UV, and PMR spectra to confirm the structures of related compounds . These spectroscopic techniques could similarly be used to deduce the structure of the compound , including the positions of the chloro and methyl substituents and the carboxylic acid group.
Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can be complex. The abstract from the first paper indicates that the cyclization product can undergo further conversion, which could involve various chemical reactions such as lactonization . For the compound of interest, one might expect it to participate in reactions typical of carboxylic acids, such as esterification or amide formation, as well as reactions at the chloro substituents, such as nucleophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives like 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid would be influenced by their functional groups and molecular structure. The presence of chloro substituents and a carboxylic acid group would affect the compound's acidity, solubility, and reactivity. The second paper discusses the synthesis of tetrahydroquinoline carboxylic acids, which are structurally related to the compound of interest, and suggests that ab initio quantum-chemical calculations can be used to predict the formation mechanism . Such calculations could also provide insights into the physical and chemical properties of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid, although specific data is not provided in the abstracts.
Scientific Research Applications
Photodegradation Studies
Research on quinolinecarboxylic acids, including compounds structurally similar to 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid, has explored their photodegradation. For example, the photodegradation of 7-chloro-3-methylquinoline-8-carboxylic acid in aqueous solutions under various irradiation wavelengths has been studied, providing insights into environmental degradation processes of these compounds (Pinna & Pusino, 2012).
Synthesis and Chemical Transformations
Studies have also focused on the synthesis and chemical transformations of related compounds. For instance, the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives through microwave-irradiated methods demonstrates the versatility and reactivity of these compounds (Bhatt & Agrawal, 2010). Similarly, the cyclization of related compounds in acetic anhydride shows the potential for creating diverse molecular structures (Bekhli, Peresleni, & Turchin, 1970).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of quinoline derivatives. For example, the synthesis and screening of 2-phenyl-7-substitutedalkyl/arylaminoquinoline-4-carboxylic acid derivatives have shown these compounds to have broad-spectrum antimicrobial activity against various microorganisms (Bhatt & Agrawal, 2010).
Catalytic Reduction Studies
In the field of catalysis, the reduction of nitroarenes and azaaromatic compounds using formic acid in the presence of ruthenium catalysts has been explored. This research demonstrates the potential utility of quinoline derivatives in catalytic processes (Watanabe et al., 1984).
Synthesis of Novel Compounds
The synthesis of novel substituted dibenzonaphthyridines using 4-chloro-2-methylquinolines illustrates the role of quinoline derivatives as precursors in synthesizing complex heterocyclic compounds (Manoj & Prasad, 2009).
properties
IUPAC Name |
7-chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-13(18)7-6-10-12(17(21)22)8-15(20-16(9)10)11-4-2-3-5-14(11)19/h2-8H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZFEADCCFMMDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174138 |
Source


|
| Record name | 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
725221-35-2 |
Source


|
| Record name | 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725221-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

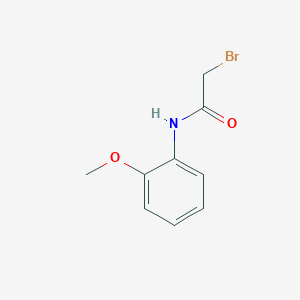
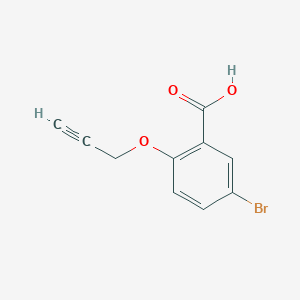
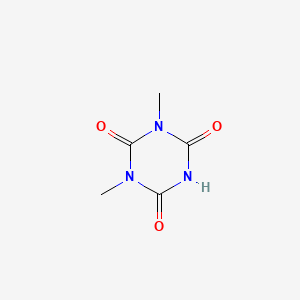
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)
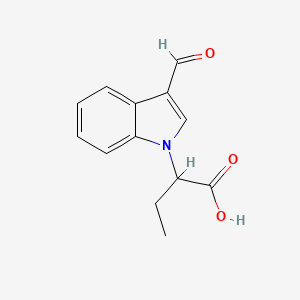
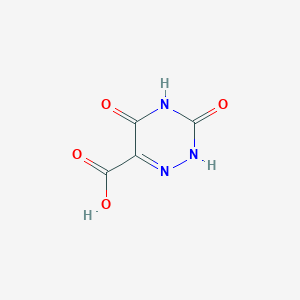
![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)
